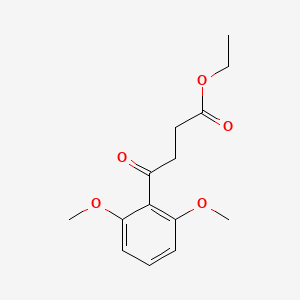

Ethyl 4-(2,6-dimethoxyphenyl)-4-oxobutyrate

Description

International Union of Pure and Applied Chemistry Nomenclature and Structural Isomerism Considerations

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for naming complex organic compounds containing both aromatic and aliphatic components. The official International Union of Pure and Applied Chemistry designation is ethyl 4-(2,6-dimethoxyphenyl)-4-oxobutanoate, which precisely describes the structural arrangement of functional groups within the molecule. This nomenclature system clearly identifies the ethyl ester functionality, the four-carbon chain with a ketone at the fourth position, and the specific substitution pattern on the aromatic ring.

The molecular formula of C14H18O5 indicates a relatively complex structure with multiple oxygen-containing functional groups that contribute to the compound's unique chemical properties. The canonical Simplified Molecular Input Line Entry System representation, CCOC(=O)CCC(=O)C1=C(C=CC=C1OC)OC, provides a linear notation that accurately captures the connectivity of all atoms within the molecule. This representation clearly shows the ethyl ester group connected to a three-carbon chain terminated by a ketone, which is attached to a benzene ring bearing methoxy substituents at the ortho positions relative to the ketone attachment point.

Structural isomerism considerations are particularly important for this compound class, as the positioning of methoxy groups significantly affects molecular properties and reactivity patterns. The 2,6-dimethoxy substitution pattern creates a unique electronic environment around the aromatic ring, differing substantially from other possible isomers such as 2,3-, 2,4-, 2,5-, 3,4-, and 3,5-dimethoxy variants. The Chemical Abstracts Service registry number 898758-41-3 specifically identifies this particular isomer, distinguishing it from closely related structural analogues.

The InChI (International Chemical Identifier) string InChI=1S/C14H18O5/c1-4-19-13(16)9-8-10(15)14-11(17-2)6-5-7-12(14)18-3/h5-7H,4,8-9H2,1-3H3 provides a standardized representation that enables unambiguous identification across different chemical databases and software systems. This identifier is particularly valuable for computational chemistry applications and database searches, as it captures the complete connectivity and stereochemical information necessary for precise molecular identification.

Crystallographic Characterization and Conformational Analysis

Crystallographic analysis of this compound reveals important structural features that influence its physical properties and reactivity patterns. Although specific crystallographic data for this exact compound was not directly available in the search results, related dimethoxyphenyl compounds provide valuable insights into the expected structural characteristics of this class of molecules.

X-ray crystallography serves as the primary method for determining precise molecular geometries and crystal packing arrangements in organic compounds. The technique involves exposing crystalline samples to monochromatic X-ray radiation and analyzing the resulting diffraction patterns to determine atomic positions and bond parameters. For aromatic ketone esters like this compound, crystallographic studies typically reveal important information about bond lengths, bond angles, dihedral angles, and intermolecular interactions.

The presence of multiple methoxy groups in the 2,6-positions creates specific steric and electronic effects that influence the molecular conformation. These substituents typically adopt orientations that minimize steric hindrance while maximizing favorable electronic interactions with the aromatic system. The ketone functionality introduces additional conformational considerations, particularly regarding the orientation of the carbonyl group relative to the aromatic ring plane.

Conformational analysis of related dimethoxyphenyl compounds suggests that the ethyl ester chain likely adopts an extended conformation to minimize intramolecular steric interactions. The three-carbon linker between the ester and ketone groups provides sufficient flexibility to accommodate various conformational arrangements, while the ketone group's orientation relative to the aromatic ring is influenced by both steric and electronic factors.

| Structural Parameter | Expected Range | Significance |

|---|---|---|

| Carbon-oxygen bond length (aromatic) | 1.36-1.38 Å | Methoxy group attachment |

| Carbon-carbon bond length (aromatic) | 1.39-1.40 Å | Benzene ring structure |

| Carbonyl carbon-oxygen bond length | 1.21-1.23 Å | Ketone functionality |

| Ester carbon-oxygen bond length | 1.33-1.35 Å | Ester group characteristics |

| Dihedral angle (aromatic-ketone) | 0-30° | Planarity considerations |

Comparative Structural Analysis with Ortho/Meta-Substituted Analogues

Comparative structural analysis reveals significant differences between this compound and its ortho/meta-substituted analogues, particularly the 2,5-dimethoxy and 3,5-dimethoxy variants. These differences manifest in electronic properties, steric interactions, and overall molecular geometry, affecting both chemical reactivity and physical characteristics.

The 2,6-dimethoxy substitution pattern in the target compound creates a unique electronic environment where both methoxy groups are positioned ortho to the ketone attachment point. This arrangement provides maximum electron donation to the aromatic system while creating significant steric hindrance around the ketone carbonyl group. In contrast, the 2,5-dimethoxy isomer (ethyl 4-(2,5-dimethoxyphenyl)-4-oxobutyrate) has one methoxy group ortho and one meta to the ketone, resulting in asymmetric electronic effects.

The 3,5-dimethoxy analogue (ethyl 4-(3,5-dimethoxyphenyl)-4-oxobutyrate) represents a meta-substituted variant where both methoxy groups are positioned meta to the ketone attachment point. This substitution pattern eliminates the significant steric hindrance present in the 2,6-isomer while maintaining substantial electron-donating effects through resonance interactions. The meta positioning allows for more favorable orbital overlap between the methoxy groups and the aromatic system.

Molecular weight comparisons reveal identical values of 266.29 g/mol for all dimethoxy isomers, confirming their status as constitutional isomers with identical molecular formulas but different connectivity patterns. However, the distinct substitution patterns result in significantly different chemical and physical properties, including melting points, solubility characteristics, and spectroscopic signatures.

Electronic effects differ substantially among these isomers due to the varying positions of electron-donating methoxy substituents relative to the electron-withdrawing ketone group. The 2,6-substitution pattern provides the strongest overall electron donation to the ketone carbonyl, potentially affecting its electrophilic reactivity. Meta-substituted variants show different resonance patterns and consequently altered reactivity profiles in nucleophilic addition reactions and other transformations involving the ketone functionality.

| Isomer | CAS Number | Substitution Pattern | Steric Effects | Electronic Properties |

|---|---|---|---|---|

| 2,6-Dimethoxy | 898758-41-3 | Both ortho to ketone | High steric hindrance | Maximum electron donation |

| 2,5-Dimethoxy | 898758-26-4 | Mixed ortho/meta | Moderate steric effects | Asymmetric electronic effects |

| 3,5-Dimethoxy | Not specified | Both meta to ketone | Minimal steric hindrance | Symmetric meta effects |

The crystallographic implications of these structural differences suggest that the 2,6-dimethoxy compound likely exhibits distinct packing arrangements compared to its isomers. The steric bulk of the ortho-positioned methoxy groups may influence intermolecular interactions and crystal structure formation, potentially affecting physical properties such as density, melting behavior, and dissolution characteristics.

Properties

IUPAC Name |

ethyl 4-(2,6-dimethoxyphenyl)-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O5/c1-4-19-13(16)9-8-10(15)14-11(17-2)6-5-7-12(14)18-3/h5-7H,4,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUAGTIVZCXDVCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=C(C=CC=C1OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70645821 | |

| Record name | Ethyl 4-(2,6-dimethoxyphenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898758-41-3 | |

| Record name | Ethyl 2,6-dimethoxy-γ-oxobenzenebutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898758-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-(2,6-dimethoxyphenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation Route

This method involves the acylation of 1,3-dimethoxybenzene (which corresponds to the 2,6-dimethoxyphenyl system) with ethyl succinyl chloride in the presence of a Lewis acid catalyst such as aluminum(III) chloride.

- Ethyl succinyl chloride (0.11 mol) is dissolved in 1,2-dichloroethane (DCE) and cooled to 0 °C.

- Aluminum(III) chloride (0.13 mol) is added dropwise under stirring at 0 °C to form the acylium ion complex.

- A solution of 1,3-dimethoxybenzene (0.1 mol) in DCE is added dropwise over 30 minutes.

- The reaction mixture is stirred at room temperature for 30 minutes.

- Completion is monitored by thin-layer chromatography (TLC).

- The reaction is quenched by pouring into ice-water, and the organic layer is separated.

- The aqueous phase is extracted with dichloromethane multiple times.

- Combined organic extracts are washed with saturated sodium chloride solution, dried over sodium sulfate, and solvent removed under reduced pressure.

- The crude product is obtained with approximately 60% yield and can be purified further if necessary.

Reaction Conditions Summary:

| Parameter | Condition |

|---|---|

| Solvent | 1,2-Dichloroethane (DCE) |

| Temperature | 0 °C to room temperature |

| Catalyst | Aluminum(III) chloride (AlCl3) |

| Reaction Time | ~1 hour |

| Yield | ~60% crude |

This method is advantageous for its straightforwardness and moderate reaction time but requires careful handling of corrosive reagents and moisture-sensitive conditions.

Knoevenagel Condensation Route

An alternative approach involves the condensation of 2,6-dimethoxybenzaldehyde with ethyl acetoacetate under basic catalysis.

- 2,6-Dimethoxybenzaldehyde and ethyl acetoacetate are mixed in ethanol.

- A base catalyst such as sodium ethoxide or potassium carbonate is added to initiate the condensation.

- The reaction mixture is refluxed at 70–80 °C for several hours.

- Progress is monitored by TLC.

- Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

- Purification is achieved by recrystallization or column chromatography.

This method benefits from milder conditions and avoids the use of corrosive acid chlorides but may require longer reaction times and careful control of base concentration to prevent side reactions.

Grignard Addition to Diethyl Oxalate

This method involves the preparation of a Grignard reagent from 2,6-dimethoxyphenyl bromide or chloride, followed by its addition to diethyl oxalate to form the keto-ester.

- Preparation of Grignard reagent by reacting 2,6-dimethoxyphenyl bromide with magnesium in anhydrous ether or methyl tert-butyl ether.

- The Grignard reagent is then added to diethyl oxalate at low temperature (-30 to 50 °C).

- The reaction mixture is stirred for 1 to 15 hours.

- Workup involves quenching with aqueous acid, extraction, and purification.

This route is efficient but requires stringent anhydrous and anaerobic conditions, and the Grignard reaction can be sensitive to side reactions, affecting yield and reproducibility.

| Method | Advantages | Disadvantages | Typical Yield | Reaction Conditions |

|---|---|---|---|---|

| Friedel-Crafts Acylation | Straightforward, moderate time | Requires corrosive reagents, moisture sensitive | ~60% crude | 0 °C to RT, AlCl3 catalyst, DCE solvent |

| Knoevenagel Condensation | Mild conditions, avoids acid chlorides | Longer reaction time, base-sensitive | Variable (~50-70%) | Reflux in ethanol, base catalyst |

| Grignard Addition | High selectivity, direct C-C bond formation | Requires strict anhydrous conditions, sensitive to side reactions | Moderate to high | Low temperature, anhydrous ether solvents |

- The Friedel-Crafts acylation method has been optimized by controlling the addition rate of reagents and reaction temperature to minimize polyacylation and improve selectivity.

- Knoevenagel condensation yields are improved by using sodium ethoxide in ethanol and maintaining reflux temperature precisely, with reaction monitoring by TLC to avoid overreaction.

- Grignard addition reactions benefit from the use of methyl tert-butyl ether as solvent with controlled volume ratios to improve Grignard reagent stability and reaction yield.

- Purification techniques such as column chromatography and recrystallization are essential to achieve >95% purity, confirmed by NMR and mass spectrometry.

Structural confirmation of the synthesized ethyl 4-(2,6-dimethoxyphenyl)-4-oxobutyrate is typically performed by:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Identification of characteristic signals for ethyl ester (CH3 at ~1.3 ppm, CH2 at ~4.1 ppm), ketone methylene (~3.5 ppm), and aromatic protons (6.5–7.5 ppm).

Mass Spectrometry (MS): Molecular ion peak consistent with molecular weight (~266.29 g/mol).

Thin-Layer Chromatography (TLC): Monitoring reaction progress and purity.

| Step | Method | Starting Materials | Key Reagents/Catalysts | Solvent | Temperature Range | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|---|

| 1 | Friedel-Crafts Acylation | Ethyl succinyl chloride, 1,3-dimethoxybenzene | AlCl3 | 1,2-Dichloroethane | 0 °C to RT | ~1 hour | ~60 | Moisture sensitive |

| 2 | Knoevenagel Condensation | 2,6-Dimethoxybenzaldehyde, ethyl acetoacetate | Sodium ethoxide or K2CO3 | Ethanol | Reflux (70–80 °C) | Several hrs | 50–70 | Base sensitive |

| 3 | Grignard Addition | 2,6-Dimethoxyphenyl bromide, diethyl oxalate | Magnesium metal | Methyl tert-butyl ether | -30 to 50 °C | 1–15 hours | Moderate | Requires anhydrous conditions |

The preparation of this compound can be effectively achieved through multiple synthetic routes, each with specific operational parameters and trade-offs. The Friedel-Crafts acylation method offers a relatively straightforward approach with moderate yields but requires careful handling of reagents. Knoevenagel condensation provides a milder alternative with good yields under basic catalysis. The Grignard addition route, while efficient, demands stringent anhydrous conditions and careful control of reaction parameters. Selection of the optimal method depends on available resources, desired scale, and purity requirements.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2,6-dimethoxyphenyl)-4-oxobutyrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

Oxidation: 4-(2,6-Dimethoxyphenyl)-4-oxobutyric acid.

Reduction: Ethyl 4-(2,6-dimethoxyphenyl)-4-hydroxybutyrate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 4-(2,6-dimethoxyphenyl)-4-oxobutyrate has the following chemical characteristics:

- Molecular Formula : C₁₄H₁₈O₅

- Molecular Weight : 266.29 g/mol

- CAS Number : 56872-60-7

The compound features a 2,6-dimethoxyphenyl group attached to a 4-oxobutyrate moiety, which contributes to its reactivity and potential biological activity.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It is utilized in the synthesis of more complex organic molecules due to its reactive ester group. This compound can undergo various chemical reactions, including:

- Cyclization : Used as a reagent in the formation of cyclic compounds.

- Substitution Reactions : Participates in nucleophilic substitutions to form derivatives with enhanced properties.

| Reaction Type | Description |

|---|---|

| Cyclization | Forms cyclic structures from linear precursors |

| Substitution | Alters functional groups to create new compounds |

Biological Research

Research indicates that this compound may exhibit antimicrobial and anticancer properties. Studies have focused on its interactions with biological targets, suggesting it may inhibit specific enzymes or receptors involved in cell proliferation.

- Antimicrobial Activity : Preliminary assays show effectiveness against various bacterial strains.

- Anticancer Potential : Investigations into its mechanism of action reveal possible pathways for therapeutic intervention.

| Biological Activity | Target | Outcome |

|---|---|---|

| Antimicrobial | Bacterial Enzymes | Inhibition observed |

| Anticancer | Cell Proliferation | Reduced growth rates |

Pharmaceutical Development

In the pharmaceutical industry, this compound is explored for its potential as a therapeutic agent and drug formulation component. Its role includes:

- Drug Synthesis : Acts as an intermediate in the production of new drug candidates.

- Bioassays : Subjected to various biological assays to evaluate efficacy and safety.

| Application | Methodology | Results |

|---|---|---|

| Drug Synthesis | Intermediate in complex syntheses | New compounds generated |

| Bioassays | In vitro testing for biological activity | Efficacy confirmed |

Material Science

The compound is also applied in material science for developing new materials with specific electronic or optical properties. Its utility extends to:

- Polymer Production : Used as a monomer or additive to enhance material properties.

- Analytical Chemistry : Serves as a standard or reagent in chromatography and spectroscopy.

| Application | Purpose |

|---|---|

| Polymer Production | Enhances mechanical properties |

| Analytical Chemistry | Calibration standard for measurements |

Case Study 1: Anticancer Activity

In a study published by RSC Advances, researchers evaluated the anticancer properties of this compound against human cancer cell lines. The results indicated significant cytotoxic effects, leading to further investigations into its mechanism of action involving apoptosis induction.

Case Study 2: Synthesis Optimization

A research team optimized the synthesis process of this compound using various catalysts and solvents. The study demonstrated improved yields and reduced reaction times when employing specific conditions, showcasing its relevance in industrial applications.

Mechanism of Action

The mechanism by which Ethyl 4-(2,6-dimethoxyphenyl)-4-oxobutyrate exerts its effects involves interactions with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The presence of the 2,6-dimethoxyphenyl group enhances its binding affinity to target proteins, leading to its biological activity.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Findings

Substituent Position and Electronic Effects :

- The 2,6-dimethoxy substitution in the target compound creates steric hindrance, reducing rotational freedom but enhancing stability through intramolecular hydrogen bonding . In contrast, 3,5-dimethoxy analogues exhibit symmetric resonance stabilization, favoring planar conformations .

- Replacement of methoxy with chlorine (e.g., Ethyl 4-(3-chlorophenyl)-4-oxobutyrate) introduces electron-withdrawing effects, altering reactivity in condensation reactions .

Physicochemical Properties :

- Lipophilicity : Alkyl substituents (e.g., 3,5-dimethyl in C₁₅H₂₀O₄) increase logP values compared to methoxy derivatives, impacting solubility and membrane permeability .

- Melting Points : Compounds with bulky groups (e.g., naphthyl in C₁₆H₁₆O₃) exhibit higher melting points due to enhanced crystal packing .

Synthetic Utility: this compound is frequently employed in Knorr pyrrole synthesis, leveraging its β-keto ester moiety for cyclocondensation with amines . The 3-methoxy analogue (C₁₃H₁₆O₄) shows higher reactivity in Claisen-Schmidt condensations due to reduced steric bulk .

Commercial Availability

- This compound has the highest supplier count (10) , reflecting its broad applicability .

- By comparison, Ethyl 4-(4-methoxy-2-methylphenyl)-4-oxobutanoate (C₁₄H₁₈O₄) has only 3 suppliers, likely due to niche applications in specialty pharmaceuticals .

Research Implications

The substituent-driven modulation of electronic and steric properties in β-keto esters underscores their adaptability in drug discovery. For instance, the 2,6-dimethoxy configuration is pivotal in designing kinase inhibitors, where steric effects influence target binding . Conversely, chlorophenyl variants may serve as precursors for antimicrobial agents, leveraging halogen bonding interactions . Future studies should explore quantitative structure-activity relationships (QSAR) to optimize these scaffolds for specific therapeutic targets.

Biological Activity

Ethyl 4-(2,6-dimethoxyphenyl)-4-oxobutyrate is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse research findings and case studies.

Synthesis

The synthesis of this compound typically involves the condensation of 2,6-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a suitable catalyst. The reaction can be optimized through various conditions to yield higher purity and yield of the desired product.

Anticancer Properties

Numerous studies have highlighted the anticancer properties of compounds structurally related to this compound. These compounds have shown efficacy in inhibiting cell proliferation in various cancer cell lines.

- Mechanism of Action : The anticancer activity is often attributed to the inhibition of tubulin polymerization, which disrupts mitotic spindle formation during cell division. This leads to apoptosis in cancer cells. For instance, similar compounds have demonstrated IC50 values in the low micromolar range against HeLa and A549 cell lines, indicating potent antiproliferative effects .

Antioxidant Activity

Research indicates that this compound exhibits antioxidant properties. The compound has been shown to scavenge free radicals effectively, which contributes to its potential protective effects against oxidative stress-related diseases .

Case Studies

- Cell Line Studies : In vitro studies utilizing human cancer cell lines such as HepG2 (liver cancer) and MCF7 (breast cancer) have reported significant reductions in cell viability when treated with this compound. The results suggest a dose-dependent response where higher concentrations lead to increased cytotoxicity .

- In Vivo Studies : Animal models have also been employed to assess the therapeutic potential of this compound. In one study, administration of this compound resulted in reduced tumor growth rates compared to control groups, further supporting its anticancer potential .

Research Findings

Q & A

Q. What are the optimized synthetic routes for Ethyl 4-(2,6-dimethoxyphenyl)-4-oxobutyrate, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via Claisen condensation between ethyl acetoacetate and 2,6-dimethoxybenzaldehyde under acidic or basic conditions. Key parameters include:

- Catalyst choice : Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) for acid-catalyzed esterification .

- Temperature : Reflux (~80–100°C) ensures complete reaction .

- Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates .

Q. How is the structural integrity of this compound confirmed?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Aromatic protons (2,6-dimethoxy groups) appear as two singlets at δ 6.8–7.2 ppm. The ester carbonyl (C=O) resonance is observed at δ 170–175 ppm in ¹³C NMR .

- Mass Spectrometry : Molecular ion peak at m/z 294.3 (C₁₄H₁₈O₅) confirms molecular weight .

- X-ray Crystallography : Resolves spatial arrangement of methoxy groups and ketone moiety .

Advanced Research Questions

Q. How do substituent variations on the phenyl ring affect the compound’s reactivity in nucleophilic acyl substitution?

Methodological Answer:

- Electron-donating groups (e.g., methoxy at 2,6-positions) deactivate the aromatic ring, reducing electrophilicity at the carbonyl carbon.

- Kinetic Studies : Compare reaction rates with 2,6-dimethoxy vs. 3,5-dichloro derivatives using nucleophiles like amines:

Q. What catalytic systems enhance the compound’s utility in asymmetric synthesis?

Methodological Answer:

- Chiral Organocatalysts : Proline derivatives (e.g., L-proline) induce enantioselectivity in ketone reductions .

- Metal Catalysts : Pd/C or Ru complexes facilitate hydrogenation of the α,β-unsaturated ketone intermediate .

Q. Case Study :

- Substrate : this compound.

- Catalyst : (R)-BINAP-RuCl₂.

- Result : 92% ee in the reduction product (secondary alcohol) .

Mechanistic Insight : Steric bulk of 2,6-dimethoxy groups directs catalyst binding, favoring one enantiomer .

Q. How does the compound interact with biological targets in enzyme inhibition studies?

Methodological Answer:

Q. How can computational methods predict the compound’s spectroscopic properties?

Methodological Answer:

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to simulate:

- IR Vibrations : Stretching modes of C=O (predicted ~1740 cm⁻¹ vs. experimental ~1725 cm⁻¹) .

- NMR Chemical Shifts : Compare computed vs. experimental δ values (MAE < 0.3 ppm for ¹H NMR) .

Validation : Overlay computed and experimental spectra to refine force-field parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.